beta-Alanyl-histidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Alanyl-histidine can be synthesized through the direct coupling of unprotected beta-alanine with L-histidine mediated by an enzyme . This enzymatic synthesis is a promising method due to its high selectivity and environmentally friendly nature. The reaction conditions typically involve the presence of divalent metal ions, such as manganese chloride, which significantly enhance the enzyme’s activity .
Industrial Production Methods: In industrial settings, this compound is produced using a bioprocess that integrates enzymatic synthesis with membrane separation . This method involves the use of recombinant dipeptidase enzymes expressed in Escherichia coli. The process is optimized to achieve high yields and purity of this compound, making it economically attractive and environmentally benign .
Chemical Reactions Analysis
Types of Reactions: Beta-Alanyl-histidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its stability and bioavailability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and protecting groups for the amino and carboxyl groups . The reaction conditions often involve controlled pH, temperature, and the presence of specific catalysts to ensure the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound include its derivatives, such as methylated carnosine (anserine) and acetylated histidine . These derivatives are studied for their enhanced pharmacokinetic profiles and therapeutic potential .
Scientific Research Applications
Beta-Alanyl-histidine has a wide range of scientific research applications due to its multifunctional properties . In chemistry, it is used as a model compound for studying peptide synthesis and degradation . In biology, it is investigated for its role in cellular metabolism and protection against oxidative stress . In medicine, this compound is explored for its potential therapeutic effects in neurodegenerative diseases, diabetes, and cardiovascular disorders . Additionally, it is used in the food and cosmetic industries for its antioxidant properties .
Mechanism of Action
The mechanism of action of beta-Alanyl-histidine involves its ability to detoxify reactive oxygen and nitrogen species, down-regulate the production of pro-inflammatory mediators, and inhibit aberrant protein formation . It also modulates the activity of immune cells, such as macrophages and microglia, contributing to its anti-inflammatory effects . The molecular targets of this compound include various enzymes and signaling pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Beta-Alanyl-histidine is unique compared to other similar compounds due to its multifunctional properties and high concentration in muscle and brain tissues . Similar compounds include anserine (beta-alanyl-3-methyl-L-histidine) and acetyl-histidine . While these compounds share some properties with this compound, such as antioxidant activity, they differ in their stability, bioavailability, and specific biological effects .
Properties
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)-3-(4H-imidazol-4-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-7H,1-3,10H2,(H,13,14)(H,15,16)/t6?,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRWJQIYUVKYCW-MLWJPKLSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC1CC(C(=O)O)NC(=O)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC=NC1C[C@@H](C(=O)O)NC(=O)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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